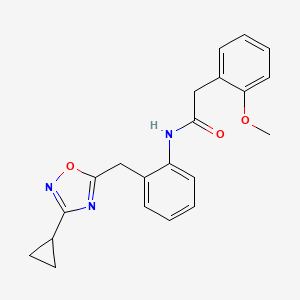
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole derivatives have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various methods. For instance, new molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives involve various processes. For example, in one study, a set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized .
Scientific Research Applications
Material Science and Scintillation
Oxadiazoles, including (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol derivatives, have been explored for their potential in enhancing the properties of plastic scintillators. Plastic scintillators are essential in detecting radiation and are made more efficient by incorporating oxadiazole derivatives. These compounds improve scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This makes them valuable in developing advanced materials for radiation detection and other optical applications (Salimgareeva & Kolesov, 2005).
Medicinal Chemistry and Drug Development
Oxadiazole derivatives, such as those based on this compound, have shown significant promise in medicinal chemistry. They are key in synthesizing compounds with various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, leading to a wide array of bioactivities. This versatility underlines the compound's importance in drug development for treating numerous diseases (Verma et al., 2019).
Sensor Technology
The application of oxadiazole derivatives in sensor technology, particularly in metal-ion sensing, has been a subject of interest. These compounds are considered for developing fluorescent frameworks due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. This makes this compound derivatives promising for creating sensitive and selective sensors for metal ions, contributing significantly to analytical chemistry and environmental monitoring (Sharma et al., 2022).
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which it belongs, have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets in a way that leads to their anti-infective activities .
Biochemical Pathways
1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazoles have been studied .
Result of Action
1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The environmental stability and efficacy of 1,2,4-oxadiazoles have been studied .
Safety and Hazards
Future Directions
The future directions of research on 1,2,4-oxadiazole derivatives are promising. The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity . This review will mark the impact as the valuable, comprehensive and pioneered work along with the library of synthetic strategies for the organic and medicinal chemists for further refinement of 1,2,4-oxadiazole as anti-infective agents .
properties
IUPAC Name |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQMFXGWDOSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73217-37-5 |
Source


|
| Record name | (5-phenyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406279.png)
![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)


![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)




![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)

![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)